TrkB-Targeted Anti-Neuroblastoma Activity: 3''-Demethylhexahydrocurcumin Versus DHPA
In a 2024 virtual screening study of 47,696 Traditional Chinese Medicine-derived compounds targeting the TrkB receptor (PDB 4AT5) for neuroblastoma therapy, 3''-demethylhexahydrocurcumin emerged among the top 11 hit compounds and formed stable receptor-ligand binary complexes with TrkB in molecular dynamics simulations [1]. However, in subsequent in vitro cell experiments, 3''-demethylhexahydrocurcumin was eliminated due to its high IC50 for killing neuroblastoma (NB) cells, whereas low concentrations of comparator compound DHPA could significantly kill NB cells [1]. This represents a critical differentiation: despite favorable in silico binding predictions, the compound exhibits insufficient cellular potency in this oncology context, directly impacting its suitability for TrkB-targeted neuroblastoma research applications [1].
| Evidence Dimension | Cytotoxicity against neuroblastoma cells |
|---|---|
| Target Compound Data | High IC50 (eliminated due to insufficient potency) |
| Comparator Or Baseline | DHPA: Low concentrations significantly kill NB cells |
| Quantified Difference | Qualitative elimination vs. significant activity at low concentration |
| Conditions | In vitro cell viability assay in neuroblastoma cells following virtual screening and molecular dynamics simulations |
Why This Matters
Procurement decisions for TrkB-targeted neuroblastoma research should prioritize DHPA over 3''-demethylhexahydrocurcumin based on this cellular validation data.
- [1] Liu T, Yin H, Hu Q, Dong X, Xin B, Wu Y, Hu X, Yan W, Li Z. Small Molecule Compound DHPA Screened by Computer-Aided Drug Design and Molecular Dynamics Simulation Inhibits Neuroblastoma Cell Proliferation by Targeting TrkB. ACS Omega. 2024;9(41):42227-42244. PMID: 39431081. View Source
